molecular formula C8H12BNO3 B13337914 (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid

(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid

Katalognummer: B13337914
Molekulargewicht: 181.00 g/mol
InChI-Schlüssel: CHSVAPZOVQDHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound features a furan ring substituted with a pyrrolidine group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid can be achieved through several methods. One common approach involves the borylation of a halogenated precursor. For instance, a furan ring substituted with a halogen (such as bromine) can undergo a palladium-catalyzed cross-coupling reaction with a boronic acid derivative to introduce the boronic acid group. The pyrrolidine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the pyrrolidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research into boronic acid derivatives has shown potential in developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts

Wirkmechanismus

The mechanism of action of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The furan and pyrrolidine groups contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The presence of both a furan ring and a pyrrolidine group, along with the boronic acid functionality, makes it a versatile compound for various applications in chemistry, biology, and industry .

Eigenschaften

Molekularformel

C8H12BNO3

Molekulargewicht

181.00 g/mol

IUPAC-Name

(5-pyrrolidin-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h3-4,11-12H,1-2,5-6H2

InChI-Schlüssel

CHSVAPZOVQDHOJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(O1)N2CCCC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.